molecular formula C9H22OSi B8619019 3-[Butyl(dimethyl)silyl]propan-1-ol CAS No. 144028-89-7

3-[Butyl(dimethyl)silyl]propan-1-ol

Cat. No.: B8619019
CAS No.: 144028-89-7
M. Wt: 174.36 g/mol
InChI Key: RHDSPDVXNGYQEB-UHFFFAOYSA-N
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Description

Evolution of Organosilicon Chemistry and the Role of Silyl (B83357) Ethers

The journey of organosilicon chemistry began in the 19th century, with early pioneers like Charles Friedel and James Crafts synthesizing the first organochlorosilane in 1863. wikipedia.org However, it was the extensive work of Frederic S. Kipping in the early 20th century that laid a comprehensive foundation for the field, leading to his coining of the term "silicone." wikipedia.orgsbfchem.com Initially, the focus was on creating robust polymers with high thermal stability and hydrophobicity. sbfchem.com

Over the decades, the application of organosilicon compounds has expanded dramatically. A pivotal development in this evolution was the strategic use of silyl ethers as protecting groups for alcohols in organic synthesis. researchgate.netwikipedia.orgfiveable.me The general structure of a silyl ether involves a silicon atom covalently bonded to an alkoxy group (R¹R²R³Si-O-R⁴). wikipedia.org This functionality allows chemists to temporarily mask the reactive hydroxyl group of an alcohol, enabling transformations on other parts of a complex molecule without unwanted side reactions. researchgate.netfiveable.me The ease of their formation and their selective removal under mild conditions have made them invaluable. wikipedia.orglibretexts.org The stability of the silyl ether can be fine-tuned by altering the steric and electronic properties of the substituents on the silicon atom, offering a wide spectrum of reactivity and selectivity. wikipedia.org

Structural Features and Unique Chemical Attributes of Silyl-Propanol Derivatives

Silyl-propanol derivatives, such as 3-[Butyl(dimethyl)silyl]propan-1-ol, possess a unique combination of a silyl ether and a primary alcohol within the same molecule. This bifunctional nature is central to its chemical utility. The key structural components are the bulky tert-butyldimethylsilyl (TBDMS) group linked via an oxygen atom to a three-carbon propanol (B110389) chain.

The TBDMS group is known for its significant steric bulk, which provides substantial protection to the oxygen it is attached to. organic-chemistry.org This steric hindrance makes the silyl ether linkage relatively stable to a variety of reaction conditions, particularly basic and nucleophilic environments. organic-chemistry.org The presence of the primary alcohol at the other end of the propanol chain (-CH₂CH₂CH₂OH) offers a reactive site for further chemical modifications. sigmaaldrich.comsigmaaldrich.com This dual functionality allows the molecule to act as a versatile building block or linker in more complex synthetic strategies. For instance, the hydroxyl group can be transformed or used to attach the molecule to a substrate, while the silyl ether remains intact as a protecting group for a different functionality.

The cleavage of the silyl ether to regenerate the alcohol can be achieved under specific conditions, typically using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions. libretexts.orgorganic-chemistry.org The strength of the silicon-oxygen bond is a key factor in its stability and reactivity. researchgate.net

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 73842-99-6 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₉H₂₂O₂Si sigmaaldrich.comuni.lu
Molecular Weight 190.36 g/mol sigmaaldrich.comsigmaaldrich.com
Boiling Point 110 °C at 6 mmHg sigmaaldrich.comsigmaaldrich.com
Density 0.892 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.4350 sigmaaldrich.comsigmaaldrich.com
Flash Point 92.8 °C (closed cup) sigmaaldrich.comsigmaaldrich.com

Current Research Landscape and Future Trajectories for this compound Research

Current research involving this compound and related silyl ethers is diverse and expanding. A significant area of application lies in the synthesis of complex molecules and materials. Its bifunctional nature makes it a valuable intermediate. For example, a closely related compound, 3-(tert-butyldimethylsilyloxy)propan-1-amine, is utilized in the preparation of pharmaceutical derivatives for metabolic studies. The aldehyde derivative, 3-[(tert-Butyldimethylsilyl)oxy]-1-propanal, is also a useful compound for various synthetic transformations. scbt.com

A burgeoning field of research is the development of "smart" or responsive materials. Silyl ether chemistry is being explored for creating acid-sensitive biomaterials. researchgate.net Cross-linkers based on silyl ethers can be engineered to degrade under specific acidic conditions, such as those found in tumor tissues, allowing for targeted drug delivery or the creation of degradable medical devices like sutures and stents. researchgate.net The rate of degradation can be precisely controlled by modifying the steric bulk around the silicon atom, a principle directly applicable to molecules like this compound. researchgate.net

Furthermore, recent studies have focused on the fluorination of silyl ethers for applications in Positron Emission Tomography (PET) imaging. nih.gov The cleavage of a silyl ether linker by fluoride can be used to introduce the imaging isotope fluorine-18 (B77423) into a molecule. This "detagging-fluorination" strategy could simplify the synthesis of radiolabeled tracers. nih.gov

The future for this compound and its derivatives appears bright. Its unique properties will likely see its continued use in:

Advanced Organic Synthesis: As a key building block for creating complex natural products and pharmaceuticals.

Materials Science: In the design of functional polymers and responsive materials with tailored degradation profiles. researchgate.netresearchgate.net

Biomedical Applications: As a component in drug delivery systems and diagnostic tools, particularly in the area of PET imaging. researchgate.netnih.gov

Surface Chemistry: For modifying the properties of surfaces by attaching the molecule via its hydroxyl group, leaving a hydrophobic silyl-protected surface.

As synthetic methodologies become more sophisticated, the demand for versatile and precisely functionalized molecules like this compound is set to increase, ensuring its continued relevance in the landscape of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144028-89-7

Molecular Formula

C9H22OSi

Molecular Weight

174.36 g/mol

IUPAC Name

3-[butyl(dimethyl)silyl]propan-1-ol

InChI

InChI=1S/C9H22OSi/c1-4-5-8-11(2,3)9-6-7-10/h10H,4-9H2,1-3H3

InChI Key

RHDSPDVXNGYQEB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)(C)CCCO

Origin of Product

United States

Chemical Transformations and Mechanistic Insights into 3 Butyl Dimethyl Silyl Propan 1 Ol Reactivity

Selective Cleavage and Deprotection Strategies for the Butyl(dimethyl)silyl Group

The butyldimethylsilyl (BDMS) group is analogous to the widely used tert-butyldimethylsilyl (TBDMS/TBS) protecting group. Its stability and the methods for its removal are well-established in organic synthesis. The cleavage of the Si-O bond is the key step in deprotection, which can be achieved under various conditions, allowing for strategic removal in the presence of other functional groups.

Acid-catalyzed hydrolysis is a common method for the deprotection of silyl (B83357) ethers. The reaction typically involves a protic acid in an aqueous or alcoholic solvent. The mechanism is thought to proceed via a pentavalent silicon intermediate. echemi.comstackexchange.com

The process begins with the protonation of the ether oxygen atom, which increases the electrophilicity of the silicon atom. A nucleophile, typically water or an alcohol from the solvent, then attacks the silicon center. This attack forms a transient, pentacoordinate silicon intermediate. stackexchange.com Subsequent collapse of this intermediate, facilitated by the departure of the protonated alcohol, yields the deprotected propanol (B110389) and a silyl byproduct. The general stability of silyl ethers to acidic conditions is influenced by the steric bulk around the silicon atom; less hindered silyl ethers are generally more susceptible to acid-catalyzed cleavage. wikipedia.org While butyldimethylsilyl ethers are relatively stable, they can be cleaved using various acidic reagents. organic-chemistry.org The in-situ generation of dry hydrochloric acid from acetyl chloride in methanol (B129727) is a mild and effective method for cleaving such silyl ethers. organic-chemistry.org

Table 1: Reagents for Acid-Catalyzed Deprotection of Silyl Ethers
ReagentConditionsComments
Acetic Acid / Water2:1 mixture, 25°CStandard, mild conditions for less stable silyl ethers. organic-chemistry.org
Acetyl Chloride / MethanolCatalytic AcCl, 0°C to RTGenerates HCl in situ; mild and tolerates many other protecting groups. organic-chemistry.orgorganic-chemistry.org
Hafnium(IV) triflate (Hf(OTf)₄)Catalytic (0.05-3 mol%)Highly potent for desilylation, allowing for regioselective deprotection. organic-chemistry.org
Pyridinium p-toluenesulfonate (PPTS)CH₂Cl₂/MeOHMild acidic catalyst often used for sensitive substrates.
Iron(III) TosylateCatalytic, MeCN/H₂OMild and chemoselective for alkyl silyl ethers. iwu.edu

This table presents a selection of common acidic reagents used for the deprotection of silyl ethers, applicable to the butyldimethylsilyl group.

The most prevalent method for cleaving silyl ethers involves the use of fluoride (B91410) ion sources. The high affinity of fluoride for silicon, resulting in the formation of a very strong Si-F bond (bond dissociation energy ~580 kJ/mol), is the primary driving force for this reaction. organic-chemistry.org

Tetrabutylammonium (B224687) fluoride (TBAF) is the most common reagent for this purpose due to its solubility in organic solvents like tetrahydrofuran (B95107) (THF). organic-chemistry.orgcommonorganicchemistry.com The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a stable, pentacoordinate silicate (B1173343) intermediate. stackexchange.comyoutube.com This intermediate then breaks down to release the alkoxide, which is subsequently protonated during the reaction or workup to yield the free alcohol. youtube.com

While highly effective, TBAF is basic and can cause side reactions with base-sensitive functional groups. chemspider.com Buffering the reagent with acetic acid or using other fluoride sources like hydrogen fluoride-pyridine (HF•Py) or tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TAS-F) can mitigate these issues. chemspider.comgelest.com The water content in commercial TBAF solutions can also influence the reaction efficiency. nih.gov

Table 2: Common Fluoride Reagents for Silyl Ether Deprotection
ReagentAbbreviationTypical Conditions
Tetrabutylammonium fluorideTBAF1 M solution in THF, RT
Hydrogen Fluoride-PyridineHF•PyTHF or CH₃CN, 0°C to RT
Cesium FluorideCsFDMF or CH₃CN, elevated temp.
Potassium FluorideKFAl₂O₃, CH₃CN or MeOH
Tris(dimethylamino)sulfur (trimethylsilyl)difluorideTAS-FAnhydrous THF or DMF

This table summarizes key fluoride-based reagents used to cleave the Si-O bond in silyl ethers.

In the quest for milder and more selective deprotection methods, various transition metal catalysts have been developed. These catalysts offer an alternative to traditional acidic or fluoride-based protocols.

Notably, gold catalysis has emerged as a powerful tool. Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) has been shown to be a highly effective catalyst for the mild and selective removal of tert-butyldimethylsilyl (TBS) groups at room temperature in methanol. organic-chemistry.org This method demonstrates excellent functional group compatibility and allows for the selective deprotection of aliphatic TBS ethers in the presence of more sterically hindered or aromatic silyl ethers. organic-chemistry.org The catalytic cycle is proposed to involve activation of the silyl ether by the gold species, facilitating its cleavage. Other metals like iron, organic-chemistry.orgiwu.edu cerium, researchgate.net and palladium have also been utilized in catalytic systems for silyl ether deprotection.

Table 3: Examples of Transition Metal Catalysts for Silyl Ether Cleavage
CatalystConditionsSelectivity/Comments
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)Catalytic (0.001-1 mol%), MeOH, RTSelective for aliphatic TBS ethers over aromatic or hindered silyl ethers. organic-chemistry.org
Iron(III) Chloride (FeCl₃)Catalytic, Acetonitrile or DCMEffective for cleaving TBDMS and TES ethers.
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)Stoichiometric or catalytic, MeOH, 0°CCleaves primary TBDMS ethers selectively in the presence of other groups. researchgate.net
Antimony(III) Chloride (SbCl₃)Catalytic (0.1 equiv), wet MeCN, RTExcellent yields for hydrolysis of various silyl ethers. researchgate.net

This table highlights several transition metal-based catalysts that provide alternative, often milder, conditions for silyl ether deprotection.

Beyond simple hydrolysis, silyl ethers can be cleaved under specific oxidative or reductive conditions. These methods can offer unique selectivity and are sometimes integrated into tandem reaction sequences.

Oxidative Cleavage: Certain oxidizing agents can cleave silyl ethers, often with selectivity based on the substitution pattern of the alcohol. For instance, a 50% aqueous methanolic solution of Oxone® (potassium peroxymonosulfate) can selectively cleave primary tert-butyldimethylsilyl ethers at room temperature, leaving secondary and tertiary silyl ethers intact. organic-chemistry.org Other oxidative systems, such as periodic acid catalyzed by chromium trioxide (CrO₃), can oxidize benzyl (B1604629) TBDMS ethers directly to the corresponding carbonyl compounds. organic-chemistry.org

Reductive Cleavage: Reductive methods for silyl ether cleavage are less common but offer mild and highly selective alternatives. A notable example is the use of Wilkinson's catalyst (Rh(PPh₃)₃Cl) in combination with catecholborane. nih.gov This system reductively cleaves various silyl ethers, and its key advantage is the lack of an aqueous work-up. More recent studies have shown that aryl silyl ethers can undergo reductive cleavage with lithium metal to generate aryllithium species, demonstrating a novel use of the siloxy group as a leaving group in reductive transformations. acs.org

Table 4: Oxidative and Reductive Deprotection Methods
TypeReagent SystemComments
OxidativeOxone® / aq. MeOHSelectively cleaves primary TBDMS ethers. organic-chemistry.org
OxidativePhI(OAc)₂ / TEMPO / Metal triflateOxidizes primary/secondary TBDMS ethers directly to carbonyls. organic-chemistry.org
ReductiveCatecholborane / Wilkinson's CatalystMild, selective cleavage without aqueous work-up. nih.gov
ReductiveLithium metal / THFUsed for deoxygenative lithiation of aryl silyl ethers. acs.org

This table provides examples of oxidative and reductive conditions for the transformation and cleavage of silyl ethers.

In the synthesis of complex molecules, it is often necessary to deprotect one silyl ether in the presence of others or in the presence of other sensitive functional groups. The choice of reagent and reaction conditions is paramount to achieving this chemoselectivity. organic-chemistry.orgtandfonline.comscielo.br

The reactivity of silyl ethers towards cleavage reagents is influenced by several factors, primarily steric hindrance at the silicon atom and the nature of the R group (alkyl vs. aryl). The general order of stability for silyl ethers is: TMS < TES < TBDMS < TIPS < TBDPS. wikipedia.org This differential stability allows for selective deprotection. For example, a less hindered silyl ether like TBDMS can often be removed with mild acid while a more hindered group like TBDPS remains intact. organic-chemistry.org

Fluoride-based reagents can also be tuned for selectivity. For example, HF•Pyridine (B92270) is often used for the selective removal of TBDMS groups in the presence of TBDPS groups. researchgate.net Furthermore, reagents can be chosen to selectively cleave alkyl silyl ethers in the presence of aryl silyl ethers, or vice versa. tandfonline.comresearchgate.netorganic-chemistry.org Gold catalysts, for instance, show a preference for cleaving aliphatic silyl ethers over aryl silyl ethers. organic-chemistry.org

Table 5: Examples of Chemoselective Deprotection
Reagent/CatalystCleaved GroupPreserved Group(s)
NaAuCl₄·2H₂O / MeOHAliphatic TBDMSAromatic TBDMS, TBDPS, TIPS. organic-chemistry.org
Oxone® / aq. MeOHPrimary TBDMSSecondary & Tertiary TBDMS, Phenolic TBDMS. organic-chemistry.org
Na₃PO₄ / DMFAryl TBDMSAlkyl TBDMS, Alkyl TBDPS, Esters. tandfonline.com
Acetyl Chloride / MeOHAlkyl TBDMSAryl TBDMS. organic-chemistry.org
HF•Pyridine / THFTBDMSTBDPS. researchgate.net

This table illustrates the high degree of selectivity achievable in silyl ether deprotection by careful choice of reagents and conditions.

Functional Group Interconversions Involving the Propanol Backbone

While the butyldimethylsilyl group is typically removed to liberate the alcohol, it can also facilitate direct functional group interconversions. In these reactions, the silyl ether is transformed into another functional group in a single step, bypassing the discrete deprotection and subsequent derivatization steps.

For instance, silyl ethers can be converted directly into other ethers. The reaction of a TBDMS ether with an aldehyde (e.g., benzaldehyde) and triethylsilane in the presence of a catalytic amount of iron(III) chloride can yield the corresponding benzyl ether. gelest.com This transformation involves the cleavage of the Si-O bond and the simultaneous formation of a C-O bond.

Similarly, silyl ethers can be converted into esters. Treatment with acetic anhydride (B1165640) and HF•Pyridine allows for the direct transformation of primary and secondary TBDMS ethers into their corresponding acetates. gelest.com Another useful conversion is the one-step synthesis of tosylates from silyl ethers using tosyl fluoride and a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). gelest.com These direct conversions are valuable for synthetic efficiency.

Table 6: Direct Functional Group Interconversions of Silyl Ethers
Starting MaterialReagentsProduct
R-OTBDMSBenzaldehyde, Et₃SiH, cat. FeCl₃R-OBn (Benzyl ether) gelest.com
R-OTBDMSAcetic Anhydride, HF•PyridineR-OAc (Acetate) gelest.com
R-OTBDMSTosyl Fluoride, cat. DBUR-OTs (Tosylate) gelest.com
R-OTMSTrimethylsilyl (B98337) thiocyanate (B1210189) (TMS-SCN)R-SCN (Thiocyanate) gelest.com

This table shows examples of reactions where a silyl ether is directly converted into another functional group.

Oxidation Reactions of the Primary Hydroxyl Group

The primary alcohol functionality of 3-[Butyl(dimethyl)silyl]propan-1-ol can be selectively oxidized to the corresponding aldehyde, 3-[tert-butyl(dimethyl)silyloxy]propanal. This transformation is a crucial step in many synthetic pathways, as the resulting aldehyde is a versatile intermediate for carbon-carbon bond formation and other functional group interconversions.

Common oxidizing agents and conditions for this type of transformation are summarized in the table below. The choice of reagent is often dictated by the desired selectivity and the presence of other sensitive functional groups in the molecule.

Oxidizing Agent(s)Solvent(s)Typical Reaction ConditionsProduct
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room temperature3-[tert-butyl(dimethyl)silyloxy]propanal
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (DCM)-78 °C to room temperature3-[tert-butyl(dimethyl)silyloxy]propanal
Dess-Martin periodinane (DMP)Dichloromethane (DCM)Room temperature3-[tert-butyl(dimethyl)silyloxy]propanal
Tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO)Acetonitrile or DichloromethaneRoom temperature3-[tert-butyl(dimethyl)silyloxy]propanal

This table represents common oxidation methods for primary alcohols and is applicable to the substrate .

Derivatization for Further Synthetic Utility

Beyond oxidation, the hydroxyl group of this compound can be derivatized to introduce other functional groups, thereby expanding its synthetic utility. These derivatizations can facilitate subsequent reactions or be an integral part of the final target molecule.

For instance, the direct conversion of silyl ethers to other functional groups without a separate deprotection step is a highly efficient strategy. gelest.com While the primary hydroxyl of this compound is the more reactive site for many derivatizations, the silyl ether itself can be targeted under specific conditions. However, focusing on the alcohol, common derivatizations include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters.

Etherification: Williamson ether synthesis using an alkyl halide and a strong base, or other methods like reaction with a triflate.

Conversion to Alkyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding alkyl chloride or bromide.

Tosylation: Reaction with tosyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate, a good leaving group for nucleophilic substitution reactions. gelest.com

Furthermore, derivatization is a key technique in analytical chemistry for improving the chromatographic behavior and detection of molecules. researchgate.netgreyhoundchrom.com For example, creating derivatives with strong UV absorbance or specific mass spectrometric fragmentation patterns can greatly enhance analytical sensitivity and selectivity. researchgate.net

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is fundamental to controlling its reactivity and optimizing synthetic protocols.

Kinetic Studies of Silylation and Desilylation Processes

Kinetic studies of silylation and desilylation provide quantitative insights into reaction rates and the factors that influence them. The formation of silyl ethers, such as this compound, from an alcohol and a silylating agent, and the reverse cleavage reaction, are central to its use as a protecting group. libretexts.org

The rate of silylation is influenced by several factors:

Steric Hindrance: The steric bulk of the alcohol, the silylating agent, and any base used as a catalyst significantly affects the reaction rate. For silyl ethers, the general order of reactivity for alcohols is primary > secondary > tertiary. organic-chemistry.org

Nature of the Leaving Group: In the silylating agent (e.g., chloride vs. triflate), a better leaving group will generally lead to a faster reaction. wikipedia.org

Catalyst: The choice and concentration of a catalyst, such as imidazole (B134444) or a strong non-nucleophilic base, can dramatically accelerate the silylation process.

Desilylation, the cleavage of the silyl ether, is also subject to kinetic control. The stability of silyl ethers towards acidic or fluoride-mediated cleavage is a key consideration in their application. chem-station.com The relative stability generally follows the order: TMS < TES < TBS < TIPS < TBDPS. chem-station.com The rate of desilylation can be finely tuned by controlling the reaction conditions, such as the pH, the fluoride source (e.g., TBAF, HF-pyridine), and the solvent. chem-station.comstackexchange.com Kinetic studies help in achieving selective deprotection of one silyl ether in the presence of others. stackexchange.com Dynamic kinetic resolution processes involving enantioselective silylation have also been studied, highlighting the importance of reaction kinetics in stereoselective synthesis. nih.gov

Computational Chemistry Approaches to Reaction Pathways (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT) calculations, have become powerful tools for elucidating the reaction mechanisms of silicon-containing compounds. acs.org These studies can provide detailed information about the structures of transition states and intermediates, as well as the energetics of different reaction pathways.

For reactions involving silyl ethers, DFT calculations can be used to:

Model Transition States: Determine the geometry and energy of the transition states for silylation and desilylation reactions.

Investigate Reaction Mechanisms: Differentiate between proposed mechanisms, such as those involving pentacoordinate silicon intermediates. chem-station.com

Predict Reactivity and Selectivity: Understand the factors that control the regioselectivity and stereoselectivity of reactions.

Analyze Spectroscopic Data: Correlate calculated properties, such as NMR chemical shifts, with experimental observations to confirm the structure of intermediates and products. researchgate.net

Recent computational studies have investigated complex reaction cascades involving silyl ethers, such as silylium-ion-promoted C–H allenylation, providing detailed mechanistic pictures that would be difficult to obtain through experimental means alone. acs.org

Role of Intermediates in Silyl Ether Formation and Cleavage

The formation and cleavage of silyl ethers are generally understood to proceed through hypervalent silicon intermediates. chem-station.com

Silyl Ether Formation: In the silylation of an alcohol, the reaction typically involves the nucleophilic attack of the alcohol on the silicon atom of the silylating agent. This leads to the formation of a pentacoordinate silicon intermediate. libretexts.orgchem-station.com Subsequent expulsion of the leaving group yields the silyl ether. The presence of a base facilitates the deprotonation of the alcohol, increasing its nucleophilicity.

Silyl Ether Cleavage: The cleavage of silyl ethers, either under acidic or fluoride-mediated conditions, also proceeds through a pentacoordinate silicon intermediate. chem-station.comstackexchange.com

Acid-Catalyzed Cleavage: The reaction is initiated by the protonation of the ether oxygen, making the silicon atom more electrophilic. A nucleophile (e.g., water, alcohol) then attacks the silicon, forming a pentacoordinate intermediate, which subsequently breaks down to release the alcohol. libretexts.org

Fluoride-Mediated Cleavage: The high affinity of silicon for fluoride is the driving force for this reaction. The fluoride ion attacks the silicon atom to form a stable pentacoordinate intermediate, which then fragments to give the alcohol and the corresponding fluorosilane. chem-station.com The formation of the strong Si-F bond makes this process highly favorable. chem-station.com

The transient nature of these intermediates often makes their direct experimental observation challenging. However, their existence is supported by a wealth of kinetic data, computational studies, and the isolation of stable analogues. libretexts.orgresearchgate.net The understanding of these intermediates is crucial for designing selective and efficient methods for the protection and deprotection of alcohols in organic synthesis.

Strategic Applications of 3 Butyl Dimethyl Silyl Propan 1 Ol in Advanced Organic Synthesis

Utilization as a Versatile Protecting Group for Alcohols in Complex Syntheses

The hydroxyl group is a ubiquitous and highly reactive functional group that often requires temporary masking during multi-step syntheses to prevent unwanted side reactions. Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a range of reaction conditions, and selective removal. youtube.com The butyl(dimethyl)silyl group, introduced from 3-[butyl(dimethyl)silyl]propan-1-ol or its corresponding chloride, offers a moderate steric profile and specific reactivity that is advantageous in sophisticated synthetic strategies.

The general formation of a silyl ether involves the reaction of an alcohol with a silyl halide in the presence of a non-nucleophilic base. youtube.com The stability of the resulting silyl ether is influenced by the steric bulk of the substituents on the silicon atom.

Protecting GroupRelative Hydrolytic Stability
Trimethylsilyl (B98337) (TMS)1
Triethylsilyl (TES)64
tert-Butyldimethylsilyl (TBDMS)20,000
Triisopropylsilyl (TIPS)700,000
tert-Butyldiphenylsilyl (TBDPS)5,000,000

This table illustrates the relative stability of common silyl ether protecting groups to acidic hydrolysis, highlighting the influence of steric hindrance around the silicon atom.

Orthogonal Protecting Group Strategies

In the synthesis of polyfunctional molecules, such as carbohydrates and complex natural products, it is often necessary to differentiate between multiple hydroxyl groups. libretexts.org This is achieved through an orthogonal protecting group strategy, where different protecting groups can be selectively removed in any order without affecting the others. libretexts.orgoup.com The butyl(dimethyl)silyl group can be a key player in such strategies. Its stability is intermediate between the more labile trimethylsilyl (TMS) and the more robust tert-butyldiphenylsilyl (TBDPS) groups, allowing for its selective removal under specific conditions. For instance, a primary alcohol protected as a butyl(dimethyl)silyl ether could be deprotected with a mild fluoride (B91410) source, leaving a secondary alcohol protected with a bulkier silyl group intact.

Application in Natural Product Synthesis

The strategic use of silyl ether protecting groups is a cornerstone in the total synthesis of many natural products. For example, in the synthesis of prostaglandins (B1171923) and epothilones, silyl ethers are employed to mask hydroxyl groups during key bond-forming reactions. wikipedia.orgznaturforsch.comresearchgate.netnih.gov While specific examples detailing the use of this compound are not prevalent in seminal total syntheses, the principles guiding the use of its close relative, the tert-butyldimethylsilyl (TBDMS) group, are directly applicable. The choice of the silyl group is often dictated by the specific reaction conditions and the need for selective deprotection at a later stage. The unique steric and electronic properties of the butyl(dimethyl)silyl group make it a potentially valuable alternative in scenarios requiring fine-tuning of protecting group lability.

Precursor for Carbon-Silicon Bond Formation

The carbon-silicon bond is a key feature in a variety of useful synthetic intermediates. This compound can be readily converted into derivatives that serve as precursors for the formation of these crucial bonds.

C-H Silylation Methodologies

Direct C-H silylation has emerged as a powerful and atom-economical method for introducing silicon into organic molecules. nih.govspringernature.com While direct C-H silylation of the propyl chain of this compound itself is not a common transformation, its derivatives can participate in such reactions. For instance, the corresponding ether derivatives could undergo catalytic C-H silylation at specific positions, guided by directing groups within the molecule. tandfonline.com More commonly, the alcohol can be transformed into a substrate suitable for a directed C-H silylation reaction.

Reactions Involving Silyl Enol Ethers and Allylsilanes

Silyl enol ethers are versatile intermediates that can act as enolate equivalents in a variety of carbon-carbon bond-forming reactions. The aldehyde, 3-[butyl(dimethyl)silyl]oxypropanal, which can be obtained by the oxidation of this compound, is a direct precursor to a silyl enol ether. sigmaaldrich.com Treatment of this aldehyde with a silylating agent and a base can generate the corresponding silyl enol ether, which can then be used in aldol (B89426) additions, Michael additions, and other coupling reactions.

Aldehyde PrecursorReagents for Silyl Enol Ether FormationProduct
3-[Butyl(dimethyl)silyl]oxypropanal1. LDA, THF, -78 °C; 2. TMSCl1-[Butyl(dimethyl)silyl]oxy-3-(trimethylsilyloxy)prop-1-ene
3-[Butyl(dimethyl)silyl]oxypropanalEt3N, TMSOTf, CH2Cl21-[Butyl(dimethyl)silyl]oxy-3-(trimethylsilyloxy)prop-1-ene

This table shows representative conditions for the formation of a silyl enol ether from an aldehyde derived from this compound.

Intermediate in the Synthesis of Biologically Active Molecules

The incorporation of silicon into drug candidates can have profound effects on their pharmacokinetic and pharmacodynamic properties. Silyl-protected intermediates are frequently used in the synthesis of complex biologically active molecules. nih.govacs.org The compound 3-[butyl(dimethyl)silyl]oxypropanal, derived from the title alcohol, is noted as a pharmaceutical intermediate. This suggests its utility as a building block in the construction of more complex molecules with potential therapeutic applications. For example, the propanal moiety can undergo a variety of transformations, such as aldol reactions, Wittig reactions, and reductive aminations, to build up a carbon skeleton, while the silyl ether provides a masked hydroxyl group that can be unveiled at a later synthetic stage. This strategy is commonly employed in the synthesis of macrolide antibiotics and other complex natural products. nih.govnih.gov

PrecursorReaction TypePotential Product Class
3-[Butyl(dimethyl)silyl]oxypropanalAldol ReactionPolyketide fragments
3-[Butyl(dimethyl)silyl]oxypropanalWittig ReactionUnsaturated esters/alkenes
3-[Butyl(dimethyl)silyl]oxypropanalReductive AminationAmino alcohols

This table outlines potential synthetic transformations of 3-[butyl(dimethyl)silyl]oxypropanal towards the synthesis of biologically relevant scaffolds.

Chiral Pool Synthesis and Resolution

While not a chiral molecule itself, 3-[tert-Butyl(dimethyl)silyl]propan-1-ol and its derivatives play a crucial supportive role in chiral pool synthesis. The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that serve as starting materials for the synthesis of complex chiral targets. The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, a common functional group in chiral pool synthons. Its steric bulk and stability to a wide range of reaction conditions, except for fluoride ions or acidic hydrolysis, allow for the selective manipulation of other functional groups within a molecule. sigmaaldrich.com

In the context of chiral synthesis, the primary alcohol of 3-[tert-butyl(dimethyl)silyl]propan-1-ol can be transformed into various functionalities. For instance, it can be oxidized to the corresponding aldehyde, 3-[(tert-butyldimethylsilyl)oxy]-1-propanal, which can then participate in stereoselective carbon-carbon bond-forming reactions. bldpharm.comnih.gov This aldehyde can be a key fragment in the construction of larger chiral molecules, where the stereochemistry is introduced through the use of chiral catalysts or auxiliaries.

Furthermore, the strategic protection of a hydroxyl group with a TBDMS group is a key step in the synthesis of complex, biologically active molecules. For example, in the enantioselective synthesis of a precursor to the potent antimitotic agents cryptophycin (B1240208) A and arenastatin A, a tert-butyldimethylsilyloxy group is utilized to protect a hydroxyl group while other transformations, including a key crotylboration to set two stereocenters, are carried out. nih.gov This highlights the enabling role of silyl protecting groups, derived conceptually from compounds like 3-[tert-butyl(dimethyl)silyl]propan-1-ol, in the elaboration of chiral molecules.

Interactive Table: Properties of 3-[tert-Butyl(dimethyl)silyl]propan-1-ol and a related derivative.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of silicon into drug candidates, a strategy known as sila-substitution, has gained traction in medicinal chemistry for its potential to modulate the pharmacological and pharmacokinetic properties of bioactive molecules. Replacing a carbon atom with a silicon atom can alter a compound's metabolic stability, lipophilicity, and binding interactions with its biological target. researchgate.net While 3-[tert-butyl(dimethyl)silyl]propan-1-ol itself is not a drug, its structural motifs are relevant to this field.

The tert-butyldimethylsilyl group can be strategically incorporated into a drug molecule to enhance its properties. For instance, increasing the lipophilicity of a drug can improve its ability to cross cell membranes. researchgate.net The silyl ether functionality present in 3-[tert-butyl(dimethyl)silyl]propan-1-ol can serve as a template for such modifications.

Moreover, the use of silyl ethers as protecting groups is a fundamental strategy in the synthesis of complex drug molecules. The ability to mask a hydroxyl group while other chemical transformations are performed is critical in multi-step syntheses. The TBDMS group, due to its predictable stability and cleavage conditions, is a workhorse in this regard. sigmaaldrich.com

The propanol (B110389) backbone of the molecule also offers a versatile scaffold for drug design. The three-carbon chain can be functionalized in numerous ways to create a diverse library of compounds for screening. The primary alcohol can be converted to an amine, an acid, or other functional groups, allowing for the exploration of a wide chemical space in the search for new therapeutic agents.

While direct research on the specific pharmacological activities of 3-[tert-butyl(dimethyl)silyl]propan-1-ol is not extensive, its utility as a synthetic tool in the construction of medicinally relevant compounds is well-established. Its application in the synthesis of complex natural products with potent biological activities underscores its importance in the broader field of drug discovery. nih.gov

Integration of 3 Butyl Dimethyl Silyl Propan 1 Ol Derivatives in Materials Science and Surface Engineering

Surface Functionalization of Inorganic Substrates

The ability to tailor the surface properties of inorganic materials is crucial for their application in advanced technologies. 3-[Butyl(dimethyl)silyl]propan-1-ol and its derivatives serve as effective surface modifying agents, enabling the precise control of surface energy, hydrophobicity, and compatibility with other materials.

Modification of Silica (B1680970) and Clay Mineral Surfaces

The surface of silica and various clay minerals is rich in hydroxyl groups, making them ideal candidates for silylation reactions. The butyldimethylsilyl group can be introduced to these surfaces to impart hydrophobicity, which is essential for applications such as fillers in polymer composites, and as components in coatings and adhesives. chemicalbook.comresearchgate.net While specific research detailing the use of this compound for this purpose is not extensively documented in publicly available literature, the fundamental chemistry of silyl (B83357) ethers suggests its potential as a surface modifying agent. wikipedia.org The general process involves the reaction of the silyl ether with the surface hydroxyl groups, forming a stable covalent bond.

The modification of silica nanoparticles with various organosilane reagents has been systematically studied to control properties like aggregation and nonspecific binding. nih.gov For instance, functionalizing silica nanoparticles with octadecyl and carboxylate groups has been shown to minimize nonspecific binding, a critical factor in bioanalytical applications. nih.gov The use of this compound could offer a balance of hydrophobicity from the butyl group and a reactive handle from the propanol (B110389) moiety for further functionalization.

In the context of clay minerals like montmorillonite, surface modification is key to improving their compatibility with organic polymers for the creation of nanocomposites. researchgate.net Hydrothermal silylation reactions with chlorosilane coupling agents have been shown to functionalize the clay surface, with the resulting morphology being dependent on the pre-treatment of the clay with different alkyl ammonium (B1175870) surfactants. researchgate.net

SubstrateModifying Agent PrincipleKey Research Finding
Silica NanoparticlesCo-hydrolysis with TEOS and organosilanesFunctionalization with octadecyl and carboxylate groups minimizes nonspecific binding. nih.gov
Montmorillonite ClayHydrothermal silylation with chlorosilanesThe morphology of the functionalized clay depends on prior surfactant modification. researchgate.net

Engineering of Semiconductor Surfaces for Electronic Applications (e.g., Silicon Nanowires)

Silicon nanowires (SiNWs) are promising materials for next-generation electronic devices, including sensors and transistors. Their high surface-to-volume ratio makes their performance highly sensitive to surface chemistry. Functionalization of SiNW surfaces is therefore a critical step in device fabrication, enabling the attachment of specific receptors for sensing applications and controlling the electronic properties of the nanowire.

While the use of (3-Aminopropyl)triethoxysilane (APTES) is more commonly reported for the functionalization of SiNWs to introduce amine groups for subsequent biomolecule attachment, the principles of silanization are broadly applicable. dakenchem.com The formation of self-assembled monolayers (SAMs) on silicon surfaces is a well-established technique for creating ordered organic surfaces. nrel.gov Derivatives of this compound, such as the corresponding amine, could be used to form such monolayers, providing a hydrophobic and functionalizable surface. The butyldimethylsilyl group would offer a stable anchor to the silicon surface, while the propan-1-ol or a derivative thereof would present a functional group for further chemical transformations.

Development of Specialized Polymeric and Siloxane-Based Materials

The dual functionality of this compound also makes it a valuable monomer or precursor in the synthesis of specialized polymers and siloxane-based materials. The hydroxyl group can participate in polymerization reactions, while the silyl ether can be retained for its unique properties or cleaved to regenerate the alcohol for further reactions.

Precursors for Advanced Polymer Architectures

This compound can serve as an initiator or monomer in various polymerization techniques to create polymers with tailored architectures, such as block copolymers. The hydroxyl group can initiate ring-opening polymerization of cyclic esters or ethers, while the silyl ether group remains intact. This allows for the synthesis of block copolymers where one block has properties dictated by the chosen monomer and the other end is functionalized with the butyldimethylsilyl propanol unit.

For example, in the synthesis of poly(2-hydroxyethyl methacrylate) (PHEMA), a biocompatible polymer, controlled radical polymerization techniques are essential. scirp.org The use of initiators containing a silyl ether protecting group is a common strategy to introduce hydroxyl functionality in a controlled manner. While direct examples with this compound are not prevalent in the literature, the principle is well-established with other silyl ethers. wikipedia.org

Role in Specialized Coatings and Adhesives Development

Siloxane-based polymers are known for their excellent thermal stability, low surface energy, and biocompatibility, making them ideal for use in specialized coatings and adhesives. organic-chemistry.org this compound can be incorporated into these formulations to modify their properties. The butyldimethylsilyl group can enhance hydrophobicity and improve adhesion to certain substrates.

For instance, siloxane-based adhesive layers that are convertible into ceramic-like layers upon heating have been developed. These adhesives often comprise a siloxane-based copolymer and a tackifying resin. organic-chemistry.org The incorporation of monomers derived from this compound could influence the final properties of both the adhesive and the resulting ceramic-like material.

The development of sustainable polymer and coating systems is an active area of research. sigmaaldrich.com While the focus is often on bio-based monomers, the unique properties of silicon-containing compounds make them valuable additives for enhancing performance.

Applications in Advanced Separation Technologies (e.g., Chromatography Stationary Phases)

In the field of separation science, the design of stationary phases with specific selectivities is crucial for effective chromatographic separations. The chemical structure of this compound makes it a potential candidate for the synthesis of novel stationary phases.

The butyl group can provide a hydrophobic character to the stationary phase, making it suitable for reversed-phase chromatography. The hydroxyl group, on the other hand, can be used to attach chiral selectors for the separation of enantiomers or other functional groups to create mixed-mode stationary phases.

While the direct use of this compound in the preparation of commercial chromatography columns is not widely documented, the principles of stationary phase synthesis support its potential. For example, butyl-functionalized liquid chromatography columns are used for protein and peptide separations. researchgate.net The creation of stationary phase gradients, where the surface chemistry of the column changes along its length, is an emerging area where versatile building blocks like this compound could be employed. researchgate.net

Spectroscopic and Computational Characterization of 3 Butyl Dimethyl Silyl Propan 1 Ol Structures and Reactivity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netbbhegdecollege.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of silylated compounds. researchgate.net Techniques using ¹H, ¹³C, and ²⁹Si nuclei offer a complete picture of the atomic connectivity and chemical environment within the molecule. For 3-[Butyl(dimethyl)silyl]propan-1-ol, NMR spectra provide definitive confirmation of its structure.

Key features in the ¹H NMR spectrum include distinct signals for the butyl group, the dimethylsilyl protons, and the propanol (B110389) backbone. The chemical shifts of the methylene (B1212753) groups in the propanol chain are particularly informative, with the protons closest to the silicon and oxygen atoms experiencing characteristic shifts. libretexts.org Similarly, ¹³C NMR provides signals for each unique carbon atom, and ²⁹Si NMR, although less common, offers direct insight into the silicon atom's environment. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Si-CH₃ ~0.05 (s, 6H) ~ -2.0
Si-CH₂-(CH₂)₂-CH₃ ~0.50 (t, 2H) ~13.7
Si-CH₂-CH₂-CH₂-CH₃ ~1.30 (m, 2H) ~26.0
Si-(CH₂)₂-CH₂-CH₃ ~1.35 (m, 2H) ~26.5
Si-(CH₂)₃-CH₃ ~0.90 (t, 3H) ~13.9
O-CH₂-CH₂-CH₂-OH ~3.70 (t, 2H) ~63.0
O-CH₂-CH₂-CH₂-OH ~1.60 (p, 2H) ~32.5
O-(CH₂)₂-CH₂-OH ~3.60 (t, 2H) ~61.5
CH₂-OH Variable (s, 1H) -

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual values may vary based on solvent and experimental conditions.

NMR spectroscopy is crucial for determining the regioselectivity of silylation reactions, especially when a molecule contains multiple hydroxyl groups. In the synthesis of a molecule like 3-[[tert-Butyldimethylsilyl]oxy]propan-1-ol from propane-1,3-diol, silylation could potentially occur at either one or both oxygen atoms. sigmaaldrich.com

By analyzing the ¹H and ¹³C NMR spectra, chemists can precisely identify the site of silylation. For instance, if only one hydroxyl group is protected, the symmetry of the propanediol (B1597323) molecule is broken. This results in distinct signals for each of the three methylene groups. The methylene group attached to the silyloxy group (O-CH₂) will have a different chemical shift compared to the one attached to the free hydroxyl group (CH₂-OH). libretexts.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further confirm these assignments by showing correlations between protons and their directly attached or long-range coupled carbons. mdpi.com This analytical precision is vital for controlling reaction outcomes and ensuring the synthesis of the desired isomer. amphoteros.com

When silylation occurs on a chiral alcohol, it creates a diastereomeric relationship that can be investigated by NMR. nih.gov While this compound itself is achiral, the principles of using NMR to determine stereochemistry are central to the study of more complex silylated molecules. Chiral silylating reagents can be employed to determine the absolute configuration of chiral alcohols. nih.gov Derivatization of a racemic alcohol with a chiral silyl (B83357) chloride produces two diastereomers, which will exhibit separate, distinguishable signals in the NMR spectrum. nih.gov

The differences in chemical shifts (Δδ) between the diastereomers can be analyzed to assign the stereochemistry. This method is a powerful alternative to more classical techniques and has been successfully applied to various natural products. nih.gov Furthermore, advanced NMR experiments can probe through-space interactions (e.g., Nuclear Overhauser Effect, NOE), providing data on the preferred conformations and spatial relationships of different parts of the molecule, which are influenced by its stereochemistry.

X-ray Crystallography of Relevant Enzyme-Substrate Complexes (e.g., Silyl Etherases)biologiachile.cl

While "silyl etherases" represent a specialized class of enzymes, the principles of studying their interaction with substrates like this compound are well-established through X-ray crystallography of other enzyme families, such as hydrolases and transferases. nih.govspringernature.com X-ray crystallography provides a high-resolution, three-dimensional snapshot of how a substrate or inhibitor binds within an enzyme's active site. biologiachile.cl

To study such a complex, the enzyme would be crystallized in the presence of the substrate or a non-reactive analog. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, revealing the atomic positions of both the enzyme and the bound ligand. nih.gov This would allow researchers to:

Identify the specific amino acid residues involved in binding the butyldimethylsilyl group and the propanol backbone.

Determine the precise orientation of the substrate that facilitates catalysis (e.g., cleavage of the Si-O bond).

Observe any conformational changes in the enzyme upon substrate binding. nih.gov

These structural insights are fundamental to understanding the enzyme's mechanism of action and for designing potent and specific inhibitors. biologiachile.cl

Quantum Chemical Calculations for Mechanistic Understandingresearchgate.net

Quantum chemical calculations, often employing Density Functional Theory (DFT), have become a powerful tool for analyzing reaction mechanisms at the molecular level. rsc.orgnih.gov These computational methods can model the structures and energies of reactants, products, and the short-lived transition states that connect them, providing a level of detail that is often inaccessible through experimentation alone. acs.orgnih.gov

For reactions involving silyl ethers, such as their formation (silylation) or cleavage (desilylation), quantum chemical calculations can map out the entire reaction pathway as an energy profile. savemyexams.comchemguide.co.uk This profile plots the potential energy of the system as the reaction progresses from reactants to products.

The peak of this profile represents the transition state—the highest energy point on the reaction coordinate. savemyexams.com By analyzing the geometry and electronic structure of the transition state for the hydrolysis of this compound, for example, one could understand the key bond-breaking and bond-forming events. Calculations can determine the activation energy (the height of the energy barrier), which is directly related to the reaction rate. researchgate.net This allows for a comparison of different possible mechanisms (e.g., associative vs. dissociative pathways at the silicon center) to determine the most energetically favorable route.

| Transition State Geometry | The molecular structure at the highest point of the energy profile. | Analyzing bond lengths and angles to understand the mechanism (e.g., bond formation/cleavage). |

Beyond explaining known reactions, quantum chemical calculations can predict the reactivity and selectivity of new chemical processes. researchgate.netrsc.org For instance, by calculating the energy barriers for the silylation of different alcohols (e.g., primary vs. secondary vs. tertiary), one can predict the selectivity of a particular silylating agent. amphoteros.com Research has shown that the reactivity of silylating agents can be correlated with their calculated properties, allowing for a rational choice of reagents to achieve a desired outcome. amphoteros.comnih.gov

In the context of this compound, computational models could be used to:

Calculate molecular properties like electrostatic potential maps to identify the most nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents. asianresassoc.org

Model the reaction of the terminal -OH group with various electrophiles to predict reaction feasibility and potential side products.

Compare the reactivity of the Si-O bond versus C-O bonds under different catalytic conditions.

This predictive power accelerates the discovery of new synthetic methodologies and the optimization of existing ones, reducing the need for extensive trial-and-error experimentation. nih.govnih.gov

Future Research Directions and Translational Perspectives for 3 Butyl Dimethyl Silyl Propan 1 Ol Chemistry

Development of Novel Catalytic Systems for Silylation and Desilylation

The synthesis and cleavage of the silyl (B83357) ether bond in molecules like 3-[Butyl(dimethyl)silyl]propan-1-ol are fundamental transformations. Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems for these processes. The formation of this compound typically involves the monosilylation of 1,3-propanediol (B51772) with a butyldimethylsilylating agent. Conversely, the desilylation of this compound would yield 1,3-propanediol.

Advancements in catalysis are moving beyond traditional stoichiometric reagents towards catalytic methods that offer greater control and efficiency. researchgate.net For the silylation of diols to produce compounds analogous to this compound, research is exploring a range of catalysts. These include earth-abundant metals like copper and iron, as well as precious metals such as rhodium, iridium, and palladium, which can offer high selectivity and yields under mild conditions. organic-chemistry.orgacs.orgdicp.ac.cn Organocatalytic systems, using small organic molecules, are also gaining prominence as a metal-free alternative. acs.org

For the reverse reaction, desilylation, a variety of catalytic methods are being developed to selectively cleave the Si-O bond while tolerating other functional groups. nih.govorganic-chemistry.orgrsc.org Catalysts based on gold, copper, and iron salts have shown efficacy in cleaving tert-butyldimethylsilyl (TBDMS) ethers, which are structurally similar to the butyldimethylsilyl ether in the title compound. acs.orgnih.gov The development of chemoselective methods is crucial, for instance, to cleave a silyl ether in the presence of other sensitive functionalities within a complex molecule. organic-chemistry.orgrsc.org Recently, enzymes termed 'silyl etherases' have been discovered that can hydrolyze silyl ethers with high enantiopreference, opening a new frontier in biocatalytic desilylation. wikipedia.org

Table 1: Catalytic Systems for Silylation and Desilylation of Primary Alkyl Silyl Ethers

Transformation Catalyst System Key Features Representative References
Silylation (Alcohol to Silyl Ether) Rhodium, Iridium, Palladium Complexes High efficiency and selectivity for dehydrogenative silylation. organic-chemistry.orgacs.org
Copper and Iron Complexes Earth-abundant and more sustainable metal catalysts. dicp.ac.cn
Organocatalysts (e.g., Imidodiphosphorimidates) Metal-free, enantioselective silylation. acs.org
Desilylation (Silyl Ether to Alcohol) Sodium Tetrachloroaurate(III) Dihydrate Catalytic amounts, mild conditions, selective for aliphatic TBS ethers. acs.org
Copper(II) Sulfate Pentahydrate Efficient cleavage of TBDMS ethers in methanol (B129727). nih.gov
Acetyl Chloride (catalytic) in Methanol Mild, high-yielding, tolerates many protecting groups. organic-chemistry.org
Potassium Bifluoride (KHF₂) Mild and selective for phenolic TBDMS ethers, but can cleave alkyl ethers at higher temperatures. nih.gov
Silyl Etherases Biocatalytic, enantiospecific hydrolysis of the Si-O bond. wikipedia.org

Exploration of Sustainable and Green Chemistry Approaches in Silyl Ether Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes in organosilicon chemistry. rsc.org Future research concerning this compound will undoubtedly prioritize the development of more environmentally benign methodologies for its synthesis and subsequent transformations.

A key area of focus is the move away from traditional silylation methods that use chlorosilanes. These reactions generate stoichiometric amounts of hydrogen chloride, which is corrosive and requires neutralization, leading to salt waste. nih.gov A greener alternative is the catalytic dehydrogenative coupling of alcohols with hydrosilanes. organic-chemistry.orgnih.gov This method is highly atom-economical, producing only hydrogen gas as a byproduct. nih.gov The use of catalysts based on earth-abundant and low-toxicity metals like copper is a significant step towards more sustainable processes. dicp.ac.cn

Another sustainable approach involves the use of alkoxysilanes as precursors, which avoids the generation of corrosive byproducts. researchgate.net The direct synthesis of alkoxysilanes from elemental silicon and alcohols is a promising, albeit challenging, green route that is under investigation. researchgate.net

For polymers derived from monomers like this compound, sustainability also encompasses their end-of-life. Poly(silyl ether)s (PSEs) are notable for their hydrolytic degradability, which allows for chemical recycling back to their constituent monomers under acidic or basic conditions. acs.orgnih.gov This potential for a closed-loop life cycle makes PSEs attractive as sustainable materials. acs.orgnih.gov

Table 2: Comparison of Synthetic Routes to Silyl Ethers

Method Silylating Agent Byproducts Green Chemistry Considerations Representative References
Traditional Synthesis Chlorosilanes (e.g., R₃SiCl) HCl, Amine Salts Corrosive byproduct, stoichiometric waste generation. nih.govsigmaaldrich.com
Green/Sustainable Approaches
Dehydrogenative Coupling Hydrosilanes (e.g., R₃SiH) H₂ Atom-economical, only gaseous byproduct. organic-chemistry.orgnih.gov
Alcoholysis Alkoxysilanes (e.g., R₃SiOR') R'OH Avoids corrosive byproducts, alcohol can potentially be recycled. researchgate.net
Direct Synthesis Elemental Silicon + Alcohol H₂ Utilizes elemental silicon directly, highly atom-economical. researchgate.net

Advanced Applications in Emerging Technologies (e.g., Organic Electronics and Photonics)

While direct applications of this compound in organic electronics and photonics are not yet widely reported, the properties of related silicon-containing polymers suggest significant potential. The functional alcohol group of this monomer allows for its incorporation into polymer backbones, leading to materials with tunable properties.

In organic electronics, materials with low dielectric constants (low-k) are essential for insulating layers in microelectronic devices to reduce signal delay and power consumption. rsc.orgappstate.edu The incorporation of bulky, non-polar groups, such as silyl ethers, into polymer structures can increase free volume and reduce polarizability, thereby lowering the dielectric constant. rsc.orgacs.org Polymers derived from this compound could be designed to exhibit these low-k properties, making them candidates for next-generation electronic materials. acs.org

In the field of photonics, materials with a tunable refractive index are crucial for creating components like waveguides, lenses, and photonic crystals. nih.govnih.gov The refractive index of a polymer is dependent on its chemical structure. researchgate.netresearchgate.net By copolymerizing monomers like this compound with other monomers or by creating polymer nanocomposites, it may be possible to precisely control the refractive index of the resulting material. umass.edu For example, sulfur-containing polymers are known to exhibit high refractive indices, and incorporating such elements alongside silyl ether functionalities could lead to novel optical materials. researchgate.net Furthermore, the luminescent properties of some organosilicon compounds suggest potential applications in electroluminescent devices. mdpi.com

Table 3: Potential Properties of Poly(this compound) for Advanced Applications

Application Area Desired Property Role of Butyldimethylsilyl Propoxy Group Potential Advantage
Organic Electronics Low Dielectric Constant (Low-k) Introduces bulky, non-polar silyl groups, increasing free volume. Reduces signal crosstalk and power consumption in microprocessors.
Good Solubility The butyl and propanol (B110389) ether groups can enhance solubility in organic solvents for solution processing. Facilitates fabrication of thin films for electronic devices.
Photonics Tunable Refractive Index The silyl ether moiety can be combined with other functional groups (e.g., aromatic, sulfur-containing) through copolymerization to tune the refractive index. Enables the fabrication of optical components like waveguides and anti-reflective coatings.
High Transparency Saturated alkyl and siloxane chains generally have low absorption in the visible and near-infrared regions. Low optical loss for efficient light transmission in photonic devices.
Photoluminescence The organosilicon structure could be modified to incorporate chromophores. Potential for use in light-emitting layers of OLEDs or as fluorescent sensors.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The bifunctional nature of this compound places it at the nexus of organic chemistry and materials science. As a monomer, it can be polymerized to form poly(silyl ether)s (PSEs), a class of materials with a unique combination of properties. nih.gov The synthesis of such monomers and their subsequent polymerization are core activities in organic and polymer chemistry, while the characterization and application of the resulting materials fall squarely within the domain of materials science.

A key feature of PSEs is their hydrolytically labile Si-O-C backbone, which makes them degradable. organic-chemistry.orgnih.gov The rate of this degradation can be tuned by modifying the steric and electronic properties of the substituents on the silicon atom. nih.gov This has led to the development of stimuli-responsive materials that degrade under specific conditions, such as changes in pH. nih.govrsc.org Such materials are of great interest for biomedical applications, including drug delivery systems and temporary medical implants. nih.gov

Furthermore, the hydroxyl group of this compound can be used to graft it onto surfaces, modifying their properties. Functionalized alkoxysilanes are widely used to modify the surfaces of materials like silica (B1680970), glass, and zeolites to control properties such as hydrophobicity, adhesion, and biocompatibility. acs.org This surface functionalization is a powerful tool in the creation of hybrid organic-inorganic materials with tailored characteristics for applications in catalysis, separation technologies, and sensors. acs.org The development of these advanced materials requires a synergistic approach, combining the synthetic expertise of organic chemists with the characterization and engineering skills of materials scientists.

Table 4: Interdisciplinary Applications of Functionalized Silyl Ether Monomers

Application Role of this compound Key Material Property Field of Impact
Degradable Polymers Monomer for poly(silyl ether) synthesis. Hydrolytically labile Si-O-C backbone. Sustainable Materials, Biomedical Engineering
Stimuli-Responsive Materials Monomer for creating pH-sensitive polymers. Tunable degradation rate based on silyl group substitution. Drug Delivery, Smart Coatings, Soft Robotics
Surface Modification Grafting agent for hydroxylated surfaces. Covalent attachment via the alcohol group, altering surface energy. Materials Science, Catalysis, Microfluidics
Hybrid Materials Building block for organic-inorganic hybrid polymers. Combines the flexibility of organic chains with the stability of siloxane networks. Composites, Coatings, Adhesives

Chemical Compounds Mentioned

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[Butyl(dimethyl)silyl]propan-1-ol, and how do reaction conditions influence yield?

  • Methodology : The synthesis of silyl-propanol derivatives often involves hydroacylation or hydrosilylation. For example, 3-(dimethyl(phenyl)silyl)propan-1-one was synthesized via hydroacylation using aldehydes and purified via flash column chromatography (Cyclohexane/AcOEt 9:1), yielding 48% . For this compound, analogous methods may apply, optimizing solvent polarity and catalyst selection (e.g., palladium for hydrosilylation). Key parameters include temperature control (20–80°C) and inert atmospheres to prevent oxidation .

Table 1: Comparative Synthesis Conditions

MethodCatalyst/SolventYieldKey Reference
HydroacylationNone (neat conditions)48%
Reductive AminationNaCNBH3, MeOH~60%*
*Theorized based on analogous compounds.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify functional groups (e.g., -OH stretch ~3300 cm⁻¹, Si-C peaks ~1250 cm⁻¹) .
  • NMR : ¹H NMR for butyl chain protons (δ 0.5–1.5 ppm) and silyl-group coupling patterns. ¹³C NMR confirms quaternary carbons adjacent to silicon .
  • Chromatography : HPLC or GC-MS to assess purity, with retention times compared to standards .

Q. What safety protocols are critical when handling silyl-propanol derivatives?

  • Methodology : Based on SDS data for similar compounds:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers under nitrogen, away from strong oxidizers (e.g., HNO3, KMnO4) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts improve enantiomeric excess (ee)?

  • Methodology : Chiral catalysts like BINAP-ruthenium complexes or enzymatic resolution (e.g., lipases) can enhance ee. For example, (R)-3-(dimethylamino)-1-phenylpropan-1-ol was synthesized using chiral auxiliaries, achieving >90% ee via kinetic resolution . For silyl-propanols, asymmetric hydrosilylation with platinum catalysts (e.g., Karstedt’s catalyst) may be effective .

Table 2: Catalytic Enantioselection

Catalyst TypeSubstrateee (%)Reference
BINAP-RuProchiral ketones85–95
Lipase B (Candida)Racemic alcohols70–80

Q. What are the stability challenges of this compound under acidic/basic conditions, and how can degradation be mitigated?

  • Methodology : Silyl ethers are prone to hydrolysis in acidic/basic media. Stability studies on analogous compounds show:

  • Acidic Conditions (pH <3) : Rapid cleavage of Si-O bonds; use buffered solutions (pH 6–8) to stabilize .
  • Oxidative Stress : Add antioxidants (e.g., BHT) to prevent radical degradation .
  • Thermal Stability : Decomposition above 150°C; store at 2–8°C .

Q. How does the silyl group in this compound influence its reactivity in cross-coupling reactions?

  • Methodology : The butyl(dimethyl)silyl group acts as a directing/protecting group. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the Si group stabilizes transition states, enhancing regioselectivity. For example, silyl-propanones underwent arylation with 1-fluoronaphthalene using NaNH2/DMSO, achieving >95% conversion .

Q. What computational methods predict the physicochemical properties of silyl-propanols, and how do they align with experimental data?

  • Methodology : DFT calculations (e.g., Gaussian 16) model bond dissociation energies (Si-C: ~320 kJ/mol) and logP (estimated ~2.5 for this compound). Compare with experimental HPLC logP measurements (e.g., PubChem data ).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for silyl-propanol derivatives?

  • Methodology : Variability often arises from:

  • Catalyst Purity : Use freshly distilled catalysts (e.g., Pt/C) to avoid poisoning .
  • Solvent Anhydrity : Trace water reduces hydrosilylation efficiency; employ molecular sieves .
  • Analytical Calibration : Validate HPLC/GC-MS with certified reference standards .

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